Ethyl 2-cyano-5-methylbenzoate

Catalog No.
S12576960
CAS No.
M.F
C11H11NO2
M. Wt
189.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-cyano-5-methylbenzoate

Product Name

Ethyl 2-cyano-5-methylbenzoate

IUPAC Name

ethyl 2-cyano-5-methylbenzoate

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

InChI

InChI=1S/C11H11NO2/c1-3-14-11(13)10-6-8(2)4-5-9(10)7-12/h4-6H,3H2,1-2H3

InChI Key

ONRJJMVZWIXFDS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C)C#N

Ethyl 2-cyano-5-methylbenzoate is an organic compound classified as an ester, with the molecular formula C11H11N O2. It features a cyano group and a methyl group attached to a benzoate structure. This compound is recognized for its potential applications in organic synthesis and medicinal chemistry due to the reactivity of its functional groups.

  • Oxidation: This compound can be oxidized to form corresponding carboxylic acids, typically using agents like potassium permanganate or chromium trioxide.
  • Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
  • Substitution: The ester group can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines can react under acidic or basic conditions.

These reactions are crucial for modifying the compound to enhance its biological activity or create new materials.

Research indicates that ethyl 2-cyano-5-methylbenzoate exhibits potential biological activities, including:

  • Antimicrobial Properties: Investigated for its ability to inhibit the growth of various microorganisms.
  • Anticancer Properties: Explored as a candidate for developing anticancer agents due to its structural features that may interact with biological targets.

The interactions of this compound with enzymes and cellular pathways are areas of ongoing research, particularly in the context of drug development.

Ethyl 2-cyano-5-methylbenzoate can be synthesized through several methods:

  • Esterification Reaction:
    • The primary method involves the esterification of 2-cyano-5-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically requires refluxing to achieve the desired product.
  • Industrial Production:
    • In industrial settings, continuous flow processes may be employed to enhance yield and purity. Advanced catalysts and optimized reaction conditions are utilized to improve synthesis efficiency.

Ethyl 2-cyano-5-methylbenzoate finds various applications across different fields:

  • Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals.
  • Biological Research: Investigated for its potential therapeutic effects and mechanisms of action in biological systems.
  • Chemical Industry: Utilized in producing specialty chemicals and materials with specific properties.

Studies on ethyl 2-cyano-5-methylbenzoate's interactions with biological systems are crucial for understanding its potential therapeutic effects. Research focuses on how this compound interacts with enzymes or receptors, potentially leading to covalent modifications or non-covalent binding that alters biological activity. These interactions are being evaluated both in vitro and in vivo to assess efficacy and safety profiles.

Ethyl 2-cyano-5-methylbenzoate can be compared with several similar compounds based on their structural features and chemical properties:

Compound NameStructural FeaturesUnique Characteristics
Ethyl 5-bromo-2-cyano-4-methylbenzoateContains bromine substituentEnhanced reactivity due to bromine's electrophilic nature
Ethyl 2-bromo-3-cyano-5-methylbenzoateFeatures bromine and cyano groupsPotentially different reactivity patterns compared to ethyl 2-cyano-5-methylbenzoate
Methyl 2-cyano-5-methylbenzoateMethyl ester instead of ethylMay exhibit different solubility and reactivity characteristics due to methyl group

The uniqueness of ethyl 2-cyano-5-methylbenzoate lies in its specific arrangement of functional groups, which influences its reactivity and interactions compared to these similar compounds. Its structure allows it to serve as a valuable intermediate in synthesizing more complex molecules while exhibiting potential biological activities.

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Exact Mass

189.078978594 g/mol

Monoisotopic Mass

189.078978594 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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